5-Chloro-2-[(3-chlorobenzyl)oxy]benzoyl chloride
Overview
Description
5-Chloro-2-[(3-chlorobenzyl)oxy]benzoyl chloride is a chemical compound with the molecular formula C14H9Cl3O2 and a molecular weight of 315.58 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 5-Chloro-2-[(3-chlorobenzyl)oxy]benzoyl chloride is derived from its molecular formula C14H9Cl3O2 . Detailed structural analysis such as bond lengths and angles, hybridization, and spatial configuration might require advanced spectroscopic techniques and computational methods which are beyond the scope of this discussion.Scientific Research Applications
Synthesis of Azaindoles
5-Chloro-2-[(3-chlorobenzyl)oxy]benzoyl chloride is used in the synthesis of azaindoles. Zhang et al. (2002) demonstrated the effectiveness of using acyl chlorides for attaching to the 3-position of azaindoles, with benzoyl chloride as a key reagent in this process (Zhang et al., 2002).
β-Amyloid Aggregation Inhibition
Choi et al. (2003) reported the synthesis of a compound using 5-chloro-2-[(3-chlorobenzyl)oxy]benzoyl chloride, demonstrating its potential as a β-amyloid aggregation inhibitor. This is significant in the context of Alzheimer's disease research (Choi et al., 2003).
Conversion to Benzofurans and Selenophenes
Lisiak and Młochowski (2009) utilized 2-(chloroseleno)benzoyl chloride, a related compound, in the synthesis of benziselenazol-3(2H)-ones and benzo[b]selenophen-3(2H)-ones, showcasing the versatility of chlorobenzoyl chlorides in chemical synthesis (Lisiak & Młochowski, 2009).
Photodynamic Therapy
Ma and Dolphin (1995) described a method to convert chlorophyll derivatives to phytoporphyrins using benzoyl chloride, highlighting its application in photodynamic therapy (Ma & Dolphin, 1995).
Antibacterial Activity
Singh (2012) synthesized 1,3,4-oxadiazole derivatives using benzoyl chloride and evaluated their antibacterial activities. This study provides insights into the potential of chlorobenzoyl chlorides in developing new antibacterial agents (Singh, 2012).
Safety And Hazards
5-Chloro-2-[(3-chlorobenzyl)oxy]benzoyl chloride is intended for research use only and is not intended for diagnostic or therapeutic use . It may cause severe skin burns and eye damage, may cause an allergic skin reaction, and may cause respiratory irritation . Contact with water liberates toxic gas .
properties
IUPAC Name |
5-chloro-2-[(3-chlorophenyl)methoxy]benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3O2/c15-10-3-1-2-9(6-10)8-19-13-5-4-11(16)7-12(13)14(17)18/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHCXAFMMTYTJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=C(C=C(C=C2)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-[(3-chlorobenzyl)oxy]benzoyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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